molecular formula C18H30 B14198357 (5-Methylundecan-2-YL)benzene CAS No. 851388-83-5

(5-Methylundecan-2-YL)benzene

Cat. No.: B14198357
CAS No.: 851388-83-5
M. Wt: 246.4 g/mol
InChI Key: WUDWFSHFKHIZEL-UHFFFAOYSA-N
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Description

(5-Methylundecan-2-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 5-methylundecan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylundecan-2-YL)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5-methylundecan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5-Methylundecan-2-YL)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

(5-Methylundecan-2-YL)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Methylundecan-2-YL)benzene depends on its specific application and the context in which it is used. In chemical reactions, it typically acts as a substrate that undergoes transformation through various reaction pathways. The molecular targets and pathways involved can vary widely, from enzyme interactions in biological systems to catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 10-Methylundecan-2-one
  • 9-Methylundecan-2-one
  • 5-Methylundecane

Uniqueness

(5-Methylundecan-2-YL)benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and industrial applications

Properties

CAS No.

851388-83-5

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

5-methylundecan-2-ylbenzene

InChI

InChI=1S/C18H30/c1-4-5-6-8-11-16(2)14-15-17(3)18-12-9-7-10-13-18/h7,9-10,12-13,16-17H,4-6,8,11,14-15H2,1-3H3

InChI Key

WUDWFSHFKHIZEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCC(C)C1=CC=CC=C1

Origin of Product

United States

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